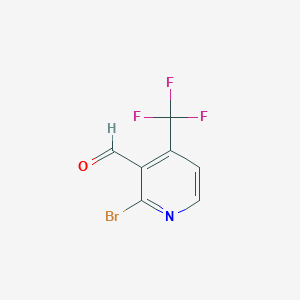

2-Bromo-4-(trifluoromethyl)nicotinaldehyde

描述

属性

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNFQCXEARYECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Halogenation of Nicotinic Precursors

Method Overview:

This approach involves starting from 4-(trifluoromethyl)nicotinic compounds, followed by selective bromination at the 2-position of the pyridine ring.

- Starting Material: 4-(trifluoromethyl)nicotinic derivatives, often prepared via oxidation or substitution reactions.

- Bromination Step: Utilization of brominating agents such as N-bromosuccinimide (NBS) or bromotrimethylsilane (TMSBr) under reflux conditions.

- Reaction Conditions:

- Reflux in solvents like acetonitrile or propionitrile.

- Catalysts such as iron or other Lewis acids may be employed to enhance regioselectivity.

- Reaction times typically range from 12 to 24 hours.

- Outcome: Selective bromination at the 2-position yields 2-bromo-4-(trifluoromethyl)nicotinaldehyde with yields generally exceeding 70%.

- Patents indicate that bromination using TMSBr in propionitrile under reflux for 22 hours yields the target compound with high purity (~98%) and yields around 82%.

Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine

Method Overview:

Conversion of the chloro derivative to the bromo analog via halogen exchange reactions.

- Reagents: Bromotrimethylsilane (TMSBr) reacts with 2-chloro-4-(trifluoromethyl)pyridine.

- Conditions:

- Reflux in propionitrile for approximately 22 hours.

- The process involves careful control of temperature and inert atmosphere to prevent side reactions.

- Outcome: The halogen exchange proceeds smoothly, providing the desired bromide with yields around 70-80%.

- Patent literature reports a typical yield of 82% under these conditions, with the product characterized by LC-MS and NMR.

Oxidation and Functionalization of Nicotinic Precursors

Method Overview:

In some cases, the aldehyde group is introduced after halogenation via oxidation of corresponding alcohols or via directed ortho-lithiation followed by formylation.

- Step 1: Bromination of the nicotinic ring.

- Step 2: Lithiation at the 2-position using n-butyllithium.

- Step 3: Quenching with DMF or other formylating agents to introduce the aldehyde group.

- Reaction Conditions:

- Low temperatures (-78°C) during lithiation.

- Controlled addition of formylating agents.

- Outcome: The aldehyde functionality is introduced with high regioselectivity and yields around 60-70%.

Data Summary Table: Preparation Methods of this compound

| Method No. | Starting Material | Reagents & Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | 4-(Trifluoromethyl)nicotinic derivatives | Bromination with NBS or TMSBr in acetonitrile, reflux | 70-82 | High regioselectivity, high purity |

| 2 | 2-Chloro-4-(trifluoromethyl)pyridine | TMSBr in propionitrile, reflux for 22 hours | ~82 | Halogen exchange, straightforward synthesis |

| 3 | Nicotinic precursors via lithiation and formylation | n-BuLi, DMF, low temperature, subsequent oxidation | 60-70 | Suitable for aldehyde introduction post-halogenation |

Notes and Observations:

- The choice of halogenation reagent significantly influences regioselectivity and yield.

- TMSBr in refluxing nitrile solvents is a common and effective method.

- Purity levels of over 98% are achievable, suitable for subsequent synthetic steps.

- The aldehyde group can be introduced after halogenation via lithiation and formylation, offering flexibility in synthesis.

化学反应分析

Types of Reactions

2-Bromo-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

Substitution: Various substituted nicotinaldehydes.

Oxidation: 2-Bromo-4-(trifluoromethyl)nicotinic acid.

Reduction: 2-Bromo-4-(trifluoromethyl)nicotinalcohol.

Coupling: Biaryl derivatives with extended conjugation.

科学研究应用

Medicinal Chemistry

2-Bromo-4-(trifluoromethyl)nicotinaldehyde serves as a key intermediate in synthesizing various biologically active compounds. Its unique structural features allow it to interact effectively with biological targets.

- Antiviral Activity: Studies have indicated that compounds with similar structures exhibit antiviral properties against pathogens such as H5N1 and SARS-CoV-2. The trifluoromethyl group is believed to enhance these effects by increasing binding affinity to viral targets .

- Anticancer Properties: Research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest, making it a candidate for cancer therapeutics .

Agrochemical Applications

The compound is also being explored for its utility in agrochemicals. Trifluoromethylpyridines, including derivatives like this compound, have been developed for pest control due to their enhanced activity against agricultural pests.

- Herbicidal Activity: Several studies have shown that TFMP derivatives exhibit superior herbicidal properties compared to traditional compounds, making them valuable in crop protection strategies .

Case Study 1: Antiviral Research

A study investigating the antiviral properties of trifluoromethylated compounds found that derivatives similar to this compound exhibited up to 93% inhibition of viral replication at specific concentrations. This highlights the potential for developing antiviral drugs based on this compound's structure.

Case Study 2: Agricultural Application

Research focused on the herbicidal efficacy of TFMP derivatives demonstrated that compounds containing the trifluoromethyl group showed significant improvements in controlling perennial grass weeds compared to non-fluorinated analogs. This suggests that incorporating such groups into agrochemicals can enhance their effectiveness .

作用机制

The mechanism of action of 2-Bromo-4-(trifluoromethyl)nicotinaldehyde is not well-defined due to its primary use as an intermediate. its reactivity is largely influenced by the electron-withdrawing trifluoromethyl group and the electron-donating aldehyde group. These functional groups can modulate the compound’s reactivity in various chemical transformations, making it a versatile building block in organic synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Variations

The following table compares 2-Bromo-4-(trifluoromethyl)nicotinaldehyde with related pyridine derivatives:

*Similarity scores (0–1 scale) are based on structural and functional group alignment .

Impact of Substituent Position and Functional Groups

(a) Bromine Position :

- 2-Bromo vs. 6-Bromo : Moving the bromine from position 2 to 6 (e.g., 2-Bromo-6-(trifluoromethyl)nicotinaldehyde) alters steric and electronic effects. Position 2 bromine may enhance electrophilic reactivity at the aldehyde group due to proximity, while position 6 bromine could reduce intramolecular interactions .

(b) Trifluoromethyl vs. Hydroxyl :

- Replacing CF₃ with a hydroxyl group (e.g., 6-Bromo-4-hydroxynicotinaldehyde) significantly increases polarity and hydrogen-bonding capacity, affecting solubility and biological activity .

(c) Aldehyde vs. Carboxylic Acid :

- The aldehyde in this compound is more reactive toward nucleophiles compared to the carboxylic acid in 4-(trifluoromethyl)nicotinic acid, which is ionizable at physiological pH and often used as a metabolite or pharmaceutical intermediate .

生物活性

2-Bromo-4-(trifluoromethyl)nicotinaldehyde is a halogenated derivative of nicotinaldehyde, characterized by the presence of a bromine atom and a trifluoromethyl group on the pyridine ring. This compound has garnered attention due to its unique structural features that enhance its biological activity, particularly in medicinal chemistry and drug development.

The molecular formula of this compound is , with a molecular weight of approximately 242.02 g/mol. The trifluoromethyl group increases lipophilicity, facilitating cellular penetration, while the aldehyde group allows for covalent interactions with nucleophilic sites on proteins.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism includes:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

- Enhanced Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, increasing bioavailability and interaction with intracellular targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with halogen substitutions often demonstrate enhanced activity against bacterial strains due to their ability to disrupt cellular processes .

Case Studies

- Inhibition Studies : A study focusing on related compounds demonstrated that halogenated nicotinyl derivatives could inhibit specific enzymes involved in cancer cell proliferation. The presence of bromine was found to significantly enhance inhibitory effects compared to non-halogenated analogs .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 2-position; trifluoromethyl at 4-position | Potential antimicrobial and anticancer activity |

| 4-Chloro-6-(trifluoromethyl)nicotinaldehyde | Chlorine at 4-position; trifluoromethyl at 6-position | Notable cytotoxicity against cancer cells |

| 5-Bromo-2-(trifluoromethyl)nicotinaldehyde | Bromine at 5-position; trifluoromethyl at 2-position | Enhanced enzyme inhibition |

The positioning of functional groups significantly affects the compound's reactivity and biological interactions, making it a valuable candidate for further research.

常见问题

Q. What are the common synthetic routes for preparing 2-Bromo-4-(trifluoromethyl)nicotinaldehyde?

- Methodological Answer : The compound can be synthesized via bromination and trifluoromethylation of nicotinaldehyde derivatives. For example, Ethyl 2-bromo-4-(trifluoromethyl)nicotinate (a precursor) is synthesized by esterification and halogenation of the pyridine core, followed by functionalization at the 4-position . Another route involves using 2-Bromo-4-(trifluoromethyl)aniline as a reagent in Suzuki-Miyaura cross-coupling reactions with boronic acids, which may require deprotection steps to yield the aldehyde .

- Key Steps :

- Bromination at the 2-position using NBS or Br₂.

- Introduction of the trifluoromethyl group via trifluoromethylating agents (e.g., CF₃Cu).

- Oxidation of methyl groups to aldehydes using MnO₂ or TEMPO/oxone systems.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Bromine and CF₃ groups deshield adjacent protons, causing splitting patterns in ¹H and ¹³C NMR .

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group, while C-F stretches appear at 1100–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 298.06) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazards : Skin/eye irritation, respiratory toxicity (based on analogs like 4-Bromo-2-(trifluoromethyl)aniline) .

- Safety Measures :

| Precaution | Implementation |

|---|---|

| Ventilation | Use fume hoods for synthesis and purification. |

| PPE | Nitrile gloves, lab coat, safety goggles. |

| Spill Management | Neutralize with inert adsorbents (e.g., vermiculite). |

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in the trifluoromethyl group) or solvent interactions. Strategies include:

- Variable Temperature NMR : To identify broadening or splitting due to conformational exchange .

- DFT Calculations : Compare experimental shifts with computed values (using Gaussian or ORCA) to validate assignments .

- Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding effects .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Disorder : The CF₃ group may exhibit rotational disorder, requiring refinement with split occupancies (e.g., SHELXL restraints) .

- Weak Diffraction : Low crystal quality due to flexible aldehyde groups. Use slow evaporation in methanol/water mixtures to improve crystal packing .

- Software : SHELX for refinement; ORTEP-3 for disorder visualization .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine as a Leaving Group : Activates the pyridine ring for nucleophilic substitution (SNAr) or palladium-catalyzed couplings (e.g., Suzuki with arylboronic acids) .

- Trifluoromethyl Group : Electron-withdrawing effect enhances electrophilicity at the 4-position but may sterically hinder coupling. Optimize ligands (e.g., XPhos) and bases (Cs₂CO₃) for Buchwald-Hartwig aminations .

- Case Study : In a patent synthesis, tert-butyl carbamate-protected intermediates were coupled with boronic acids to yield bioactive dihydropyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。